2-(Hydroxymethyl)-4-nonylphenol
Description
2-(Hydroxymethyl)-4-nonylphenol is a phenolic compound featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position and a nonyl (C₉H₁₉) chain at the 4-position of the benzene ring. Industrially, such compounds are used in surfactants, plasticizers, or as intermediates in organic synthesis, though specific applications for 2-(Hydroxymethyl)-4-nonylphenol require further investigation.
Properties
CAS No. |
90716-88-4 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-nonylphenol |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17/h10-12,17-18H,2-9,13H2,1H3 |
InChI Key |
XJXWKVJNYQZKRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
4-Nonylphenol (4-NP)
- Structure: A phenol with a branched or linear nonyl chain at the 4-position.
- Properties :
- Degradation: Degraded by Pseudomonas sp. via the phenolic moiety rather than the alkyl chain, with 29–50% isomer degradation observed . Metabolites include hydroxylated derivatives and glucuronide/sulfate conjugates .
Branched 4-Nonylphenol (CAS 84852-15-3)
- Differentiation: The nonyl chain is branched, reducing biodegradability compared to linear isomers .
- Regulatory status: Listed in SIN (Substitute It Now) List due to endocrine-disrupting properties .
4-Hexylphenol and 4-Heptylphenol
- Shorter alkyl chains: Reduced hydrophobicity compared to 4-NP. For example, 4-heptylphenol (CAS 1987-50-4) has a molar mass of 194.3 g/mol .
- Environmental impact : Lower persistence but still associated with estrogenic activity .
2-(2-(Hydroxymethyl)phenyl)ethanol Derivatives
- Structure: Ethanol-linked hydroxymethylphenyl groups (e.g., compounds in ).
- Function: Antimicrobial activity against Gram-positive and Gram-negative bacteria, attributed to the hydroxymethyl and phenolic groups .
Physicochemical and Environmental Properties
*Estimated values based on structural analogs where direct data for 2-(Hydroxymethyl)-4-NP is unavailable.
†Hypothetical properties inferred from substituent effects.
Metabolic and Toxicological Profiles
- 4-Nonylphenol: Metabolized via ω-1 hydroxylation and conjugation (e.g., glucuronides, sulfates) in aquatic organisms . Chronic exposure linked to endocrine disruption in wildlife .
- This could increase persistence or alter toxicity profiles. No direct toxicity data available; structural similarity to regulated alkylphenols warrants precaution .
Regulatory and Industrial Considerations
- 4-Nonylphenol: Restricted under REACH and OEKO-TEX® ECO PASSPORT due to toxicity .
- Tris(4-nonylphenyl)phosphite: Contains 0.1% 4-NP as an impurity, highlighting regulatory scrutiny of alkylphenol derivatives .
- 2-(Hydroxymethyl)-4-NP : Likely subject to similar regulations if commercialized, given structural and functional overlap with 4-NP.
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